![molecular formula C11H6ClN3O B3059488 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine CAS No. 33360-19-9](/img/structure/B3059488.png)
7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
Overview
Description
7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is a chemical compound with the linear formula C11H6O1N3Cl1 . It is a solid substance .
Molecular Structure Analysis
The molecular formula of 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is C11H6ClN3O . The average mass is 231.638 Da and the monoisotopic mass is 231.019943 Da .Physical And Chemical Properties Analysis
7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is a solid substance . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
1. Synthesis of Derivatives for Biological Activities
7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine serves as a basis for the synthesis of various derivatives. For instance, one study focused on synthesizing derivatives with anticonvulsant properties using a microwave-assisted protocol, demonstrating its utility in creating biologically active compounds (Divate & Dhongade-Desai, 2014).
2. Halogen-Metal Exchange Reactions
The compound is involved in halogen-metal exchange reactions, a process crucial in synthetic chemistry for creating diverse molecular structures. A study demonstrated this by converting the amino group on the triazolo[4,5-d]pyrimidine ring into halogen atoms, leading to the synthesis of various substituted compounds (Tanji, Kato & Higashino, 1991).
3. Inhibition of Biological Agents
Oxazolo[5,4-d]pyrimidines have shown potential in inhibiting biological agents like ricin. A study synthesized a series of 2-substituted oxazolo[5,4-d]pyrimidines, highlighting their significance in inhibiting harmful biological substances (Mandal et al., 2008).
4. Aryl Migration in Chemical Reactions
Research on 7-chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine also includes studying aryl migration, a vital reaction in organic chemistry for the synthesis of complex molecules. A study demonstrated this by refluxing the compound with aromatic aldehydes, leading to the production of various aryl derivatives (Higashino et al., 1985).
5. Characterization and Synthesis of Isomers
The compound is utilized in the synthesis and characterization of isomers, which are crucial in the development of pharmaceuticals and other chemicals. For example, a study reported the synthesis and characterization of N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers, providing insights into their potential use in receptor studies (Biagi et al., 2003).
6. Novel Heterocyclic Compound Synthesis
7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine plays a role in synthesizing novel heterocyclic compounds. A study involved its use in creating new derivatives of oxazolo[5,4-d]pyrimidine, expanding the scope of heterocyclic chemistry (Akbarzadeh et al., 2016).
7. Development of Antagonists Based on Scaffold Hopping
The compound's structure is employed in the development of antagonists for cannabinoid receptors, showcasing its importance in medicinal chemistry. A study created a series of oxazolo[5,4-d]pyrimidines as potential CB2 neutral antagonists using a scaffold hopping strategy (Tuo et al., 2018).
Safety and Hazards
properties
IUPAC Name |
7-chloro-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFDYVQGOQQPSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)N=CN=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300534 | |
Record name | 7-chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine | |
CAS RN |
33360-19-9 | |
Record name | NSC137478 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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